Levomedetomidine hydrochloride
Description
Contextualization within Medetomidine (B1201911) Enantiomers Research
Medetomidine exists as a racemic mixture, meaning it is composed of equal parts of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). magonlinelibrary.comwikipedia.orgbohrium.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. helsinki.fi In the case of medetomidine, dexmedetomidine is the pharmacologically active component, responsible for the sedative and analgesic effects attributed to the racemic mixture. magonlinelibrary.comnih.govbohrium.com These effects are primarily mediated through its action as a potent and selective agonist of alpha-2 adrenergic receptors. helsinki.finih.gov
Significance of Chiral Resolution in Pharmaceutical Research
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is of paramount importance in pharmaceutical research. nih.gov Enantiomers, despite having the same chemical formula, can exhibit significant differences in their pharmacological and toxicological profiles within a biological system. helsinki.fi One enantiomer may be responsible for the desired therapeutic effects, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov
Rationale for Investigating the Levorotatory Enantiomer, Levomedetomidine Hydrochloride
The primary rationale for investigating this compound is to fully characterize the pharmacological and pharmacokinetic properties of medetomidine. Understanding the actions of the "inactive" enantiomer is crucial for several reasons. Firstly, it helps to elucidate any potential interactions with its active counterpart, dexmedetomidine. As research has shown, levomedetomidine can modulate the effects of dexmedetomidine. nih.gov
Finally, levomedetomidine serves as a valuable research tool. It can be used as a control in studies investigating the specific effects of dexmedetomidine, helping to isolate the actions mediated by the alpha-2 adrenoceptor. helsinki.fi The comparative study of both enantiomers contributes to a deeper understanding of stereospecific interactions at the receptor level and the influence of chirality on drug metabolism and disposition. journaljammr.com
Interactive Data Tables
Below are interactive tables summarizing key research findings and properties of the compounds discussed.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190000-46-5 | |
| Record name | Levomedetomidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Process Development for Levomedetomidine Hydrochloride
Synthetic Routes and Methodologies
The synthesis of levomedetomidine (B195856) hydrochloride begins with the construction of the racemic medetomidine (B1201911) base, which is chemically known as 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. google.comresearchgate.net This process is followed by chiral resolution to isolate the levomedetomidine enantiomer, which is then converted to its hydrochloride salt.
Formation of the Imidazole (B134444) Ring Structure
The construction of the imidazole ring is a key phase in the synthesis. One common approach involves building the imidazole ring from acyclic precursors. A multi-step synthesis can start from the commercially accessible 2,3-dimethylbenzoic acid. google.comwipo.int This method is considered more commercially feasible and environmentally favorable than routes that begin with expensive, pre-formed 4-substituted imidazole derivatives. google.com
The process can involve several key transformations:
Ketone Formation: An initial step is often the conversion of a derivative of 2,3-dimethylbenzene into a suitable ketone intermediate, such as 2,3-dimethylacetophenone. quinoline-thiophene.com
Imine and Cyclization: The ketone can then be reacted with amination reagents to form an imine, which subsequently undergoes a cyclization reaction to form the imidazole ring. quinoline-thiophene.com
Regardless of the specific pathway, the goal is the efficient assembly of the 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole structure, which serves as the racemic precursor to levomedetomidine.
Chiral Resolution Strategies for Enantiomeric Purity
Since levomedetomidine is the (R)-enantiomer, and its counterpart, dexmedetomidine (B676), is the (S)-enantiomer, a critical step is the separation of these two from the racemic mixture. chemmethod.com This separation, known as chiral resolution, is paramount for isolating the desired active compound. Two primary strategies are employed: chromatographic separation and diastereomeric salt formation.
Chromatographic methods utilize chiral stationary phases (CSPs) to physically separate the enantiomers. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for this purpose.
Research has shown that polysaccharide-based chiral columns are highly effective. For instance, a cellulose (B213188) tris(4-methylbenzoate) based chiral column can achieve excellent separation of medetomidine enantiomers. unibo.itnih.gov Similarly, a Chiralcel OJ-3R column, which is also a polysaccharide cellulose-based column, has demonstrated high potential for successful chiral resolution. nih.govresearchgate.netresearchgate.net The choice of mobile phase is also critical; a mixture of an aqueous buffer like ammonium (B1175870) hydrogen carbonate and an organic solvent like acetonitrile (B52724) is often used to achieve baseline separation. mdpi.com
| Parameter | Value | Reference |
| Technique | Chiral HPLC-MS/MS | unibo.itnih.govnih.gov |
| Column Type | Polysaccharide-based (e.g., cellulose tris(4-methylbenzoate), Chiralcel OJ-3R) | unibo.itnih.govresearchgate.net |
| Mobile Phase Example | 10 mM aqueous ammonium bicarbonate / acetonitrile (70:30 v/v) | mdpi.com |
| Detection | Mass Spectrometry (MS) | unibo.itnih.gov |
| Achieved Purity | High enantiomeric purity suitable for analysis | nih.govresearchgate.net |
This table summarizes typical parameters for the chromatographic separation of medetomidine enantiomers.
A classical and scalable method for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic medetomidine base with a single enantiomer of a chiral acid. This reaction creates two different diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
A widely used resolving agent is tartaric acid. nih.gov Specifically, L-(+)-tartaric acid can be used to selectively precipitate the salt of one enantiomer while the other remains in solution. googleapis.comgoogle.com The first published method for resolving medetomidine involved multiple recrystallizations with (+)-tartaric acid. nih.govacs.org Other chiral acids, such as (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid, have also been reported for this purpose. googleapis.comgoogle.com
A more efficient variation of this technique is "selective salification." In this approach, a sub-stoichiometric amount of the chiral acid (e.g., half a mole of acid per mole of racemic base) is used. google.comgoogle.com This leads to the selective crystallization of the desired diastereomeric salt, leaving the unwanted enantiomer as a free base in the solution, which can improve the efficiency and yield of the resolution. google.comgoogle.comjustia.com For example, using this method with a chiral carboxylic acid can yield (S)-Medetomidine with an enantiomeric purity of 99.9% after neutralization. google.com
| Resolving Agent | Key Feature | Reference |
| L-(+)-Tartaric Acid | Forms diastereomeric salts with different solubilities. | nih.govgoogleapis.comgoogle.com |
| D-(-)-Tartaric Acid | Used in a sequential process to isolate the desired enantiomer. | google.com |
| (-)-Malic Acid | Alternative chiral resolving agent. | googleapis.comgoogle.com |
| Dibenzoyl Tartaric Acid | Another effective resolving agent for medetomidine. | google.com |
| Chiral Carboxylic Acids | Can be used for selective salification to improve efficiency. | google.comgoogle.com |
This table lists common chiral resolving agents used for the diastereomeric salt formation of medetomidine.
Hydrochloride Salt Formation Processes
After the pure levomedetomidine free base is isolated, it is converted into its hydrochloride salt to improve its stability and handling properties. This is a standard acid-base reaction. The process typically involves dissolving the levomedetomidine base in a suitable organic solvent and then treating it with hydrochloric acid (HCl). The HCl can be in the form of a gas or a solution (e.g., HCl in isopropanol (B130326) or ethanol). The levomedetomidine hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. Theoretical studies have investigated the crystal structures of medetomidine salts, including the hydrochloride, to understand their stability. chemmethod.com
Optimization of Synthetic Pathways
Another innovative optimization approach involves resolving a precursor molecule earlier in the synthetic chain. For example, instead of resolving medetomidine itself, a precursor like 2-(2,3-dimethylphenyl)propionic acid can be resolved. acs.org The desired enantiomer of the acid is then carried forward through the remaining synthesis steps to produce the final enantiomerically pure product. acs.org This can be more efficient and can significantly reduce the amount of chiral waste compared to the classical resolution of the final racemic product. acs.org These optimized processes are crucial for making the production of this compound more economically viable and sustainable on an industrial scale.
Yield Improvement Studies
A Russian patent describes an improved method for producing medetomidine that simplifies the process and increases the yield. google.com This method involves the alkylation of N-trimethylsilylimidazole with 1-chloro-1-(2,6-dimethylphenyl)ethane in the presence of a Lewis acid like titanium tetrachloride. google.com While a previous attempt using this method resulted in a low yield of 33%, the improved process claims a yield of 82% based on the starting α,2,3-trimethylbenzyl chloride. google.com
A process described in a patent application focuses on building the imidazole ring during the synthesis, starting from commercially affordable 2,3-dimethylbenzoic acid. google.comgoogle.com This multi-step process reports varying yields for its intermediate steps, for instance, 90% for the formation of l-(2,3-dimethylphenyl)-2-nitroethanone and 60% for 3-(benzylamino)-l-(2, 3-dimethylphenyl)-2-nitro-prop-2- en-l-one. google.com
The following table summarizes yields reported in various synthetic approaches for medetomidine and its intermediates, which are relevant to the production of levomedetomidine.
| Synthetic Step/Method | Reported Yield | Reference |
| Initial multi-step synthesis of medetomidine hydrochloride | 17% (overall) | nih.gov |
| Grignard reaction of 2,3-dimethylbenzaldehyde (B27725) with methylmagnesium iodide | 90-95% | researchgate.net |
| Two-step synthesis of medetomidine (final step) | 99% | iau.ir |
| Improved alkylation of N-trimethylsilylimidazole | 82% | google.com |
| Formation of l-(2,3-dimethylphenyl)-2-nitroethanone from 2,3-dimethylbenzoic acid derivative | 90% | google.com |
| Formation of 3-(benzylamino)-l-(2, 3-dimethylphenyl)-2-nitro-prop-2- en-l-one | 60% | google.com |
Green Chemistry Considerations in Levomedetomidine Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve safety. In the context of levomedetomidine synthesis, this involves minimizing the use of hazardous reagents, reducing waste, and improving atom economy.
One of the earlier synthetic routes for medetomidine utilized toxic reagents. nih.gov Modern approaches aim to replace these with more environmentally benign alternatives. For instance, a process starting from the more accessible 2,3-dimethylbenzoic acid and building the imidazole ring during the synthesis is presented as an environmentally favorable and commercially feasible method. google.comgoogle.com This approach avoids the use of expensive and potentially hazardous 4-substituted imidazole derivatives as starting materials. google.comgoogle.com
The use of catalytic methods, such as asymmetric hydrogenation, is a key green chemistry strategy. epo.orggoogle.com These methods often require only small amounts of a catalyst to produce large quantities of the desired product, reducing waste and improving efficiency. The asymmetric hydrogenation of a methylene (B1212753) derivative to produce dexmedetomidine with high enantiomeric excess is a prime example of this, which can be adapted for levomedetomidine. epo.orggoogle.com
The table below highlights some green chemistry considerations in the synthesis of medetomidine analogues.
| Green Chemistry Aspect | Implication in Levomedetomidine Synthesis | Reference |
| Use of Safer Starting Materials | A synthetic route starting from 2,3-dimethylbenzoic acid is considered more environmentally favorable than using expensive 4-substituted imidazoles. | google.comgoogle.com |
| Catalytic Methods | Asymmetric hydrogenation using a chiral catalyst provides a highly selective and efficient route to the desired enantiomer, minimizing waste. | epo.orggoogle.com |
| Recycling of Undesired Enantiomers | The unwanted enantiomer from a resolution process can be racemized and reused, improving atom economy. | acs.org |
| Avoidance of Toxic Reagents | Newer synthetic routes are designed to avoid the use of toxic or dangerous reagents employed in earlier methods. | nih.gov |
Scalability Assessments for Research Production
The scalability of a synthetic process is a critical factor for its viability in research and potential commercial production. For this compound, scalability assessments focus on the transition from laboratory-scale synthesis to larger-scale research production.
The initial synthesis of medetomidine was noted to have transformations with poor scalability. nih.gov Later developments have sought to address these limitations. For instance, a process involving the alkylation of N-trimethylsilylimidazole with 1-chloro-1-(2,6-dimethylphenyl)ethane in the presence of titanium tetrachloride was developed, although it required careful control of reaction conditions. google.com
A patent for the preparation of dexmedetomidine via asymmetric hydrogenation provides details on scalable reaction parameters. epo.org For example, it specifies the amount of solvent (methanol) to be used per kilogram of the starting material, suggesting that the process has been considered for larger-scale production. epo.org The patent mentions using 7.5 L to 120 L of methanol (B129727) for 1 kg of the compound of formula (II). epo.org
A multi-step process starting from 2,3-dimethylbenzoic acid is described as being scalable and safe for commercial production. google.com This indicates that aspects such as reagent availability, cost, and the safety of the reaction conditions at a larger scale have been taken into account.
The table below outlines key parameters considered in the scalability assessment for the production of medetomidine analogues.
| Scalability Parameter | Details from Research and Patents | Reference |
| Solvent Ratios | A patented process for asymmetric hydrogenation specifies solvent volumes per kilogram of starting material (e.g., 7.5 L to 120 L of methanol per kg). | epo.org |
| Process Safety | A multi-step synthesis starting from 2,3-dimethylbenzoic acid is highlighted as being safe for commercial production. | google.com |
| Starting Material Cost and Availability | The use of commercially affordable starting materials like 2,3-dimethylbenzoic acid is a key consideration for economic scalability. | google.comgoogle.com |
| Avoidance of Poorly Scalable Transformations | Newer synthetic routes have been developed to avoid transformations with known scalability issues that were present in earlier methods. | nih.gov |
Molecular and Receptor Level Pharmacology of Levomedetomidine Hydrochloride
Alpha-2 Adrenoceptor Agonism Studies
The primary mechanism of action for medetomidine (B1201911) and its enantiomers involves agonism at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic tone. nih.govzoetis.com.brhelsinki.fi However, the degree and nature of this agonism differ profoundly between the two enantiomers.
The α2-adrenoceptor family is composed of three main subtypes: α2A, α2B, and α2C. nih.govzoetis.com.br These subtypes have distinct distributions in the central and peripheral nervous systems, mediating different physiological effects. nih.gov While the active enantiomer, dexmedetomidine (B676), binds with high affinity to all α2-receptor subtypes, levomedetomidine (B195856) is characterized by a significantly weaker affinity for these receptors. isvra.org
Specific binding affinity data (Ki values) for levomedetomidine across the human α2-adrenoceptor subtypes are not extensively detailed in publicly available literature, reflecting its status as the less active isomer. However, data for the parent racemate, medetomidine, indicate high affinity across the subtypes. This high affinity is predominantly attributed to the dexmedetomidine component. One study reported Ki values for medetomidine at various α2-receptor subtypes, as shown in the table below.
Interactive Table: Binding Affinity (Ki) of Racemic Medetomidine for α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Species/Cell Line Reference |
| α2A | 3.89 | Human |
| α2B | 7.40 | Human |
| α2C | 12.30 | Human |
| α2D * | 0.76 | Rat |
| Note: The α2D subtype is considered a species variant (rodent) of the human α2A receptor. abcam.com |
In-vitro studies consistently describe levomedetomidine as having only very weak affinity for α2-receptors compared to the potent binding of dexmedetomidine. isvra.org This stark difference in affinity is the primary reason for their distinct pharmacological activities.
Ligand binding dynamics, including the rates of association and dissociation, and subsequent receptor occupancy are critical factors that determine the pharmacological effect of a drug. Receptor occupancy refers to the fraction of a specific receptor population that is bound by a ligand at any given time. For an agonist to elicit a biological response, it must first bind to and occupy its target receptor. nih.gov
Detailed experimental studies focusing specifically on the binding kinetics and receptor occupancy of levomedetomidine hydrochloride are limited in scientific literature. This is likely due to its low affinity and efficacy, which directs research focus toward the more pharmacologically potent dexmedetomidine. In principle, due to its lower affinity (higher Ki value), a much higher concentration of levomedetomidine would be required to achieve the same level of receptor occupancy as dexmedetomidine.
Efficacy refers to the ability of a drug to activate the receptor and produce a biological response after binding. In this regard, levomedetomidine demonstrates a striking contrast to dexmedetomidine and the racemic medetomidine.
Unlike dexmedetomidine, levomedetomidine does not induce significant sedation or analgesia when administered alone. caymanchem.com Furthermore, studies in dogs have shown that high doses of levomedetomidine can actually reduce the sedative and analgesic effects of dexmedetomidine when the two are administered together. caymanchem.comresearchgate.net This suggests that levomedetomidine can act as a competitive antagonist at the α2-adrenoceptor, occupying the receptor without activating it effectively, thereby blocking the active enantiomer from binding and eliciting its effects. At very high doses, levomedetomidine has been noted to enhance the bradycardia (slowing of the heart rate) caused by dexmedetomidine. researchgate.net
Interactive Table: Comparative Efficacy Profile
| Compound | Sedative/Analgesic Efficacy | Effect on Dexmedetomidine's Efficacy |
| Dexmedetomidine | High | N/A |
| Racemic Medetomidine | High | N/A |
| Levomedetomidine | Negligible/Very Low | Antagonistic (reduces sedation/analgesia) |
Post-Receptor Signaling Mechanisms
The binding of an agonist to an α2-adrenoceptor initiates a series of intracellular events known as signal transduction cascades.
Alpha-2 adrenoceptors are canonically coupled to inhibitory G-proteins (Gi/o). nih.govhelsinki.fi When an agonist like dexmedetomidine binds and activates the receptor, it causes a conformational change that allows the receptor to interact with and activate the associated Gi protein. This activation sets off a downstream signaling cascade. core.ac.ukhelsinki.fi
A primary consequence of Gi protein activation is the inhibition of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). helsinki.fi This reduction in cAMP is a key mechanism behind the physiological effects of α2-agonists.
Levomedetomidine exhibits a particularly interesting and complex behavior in this pathway. In certain experimental systems, particularly in cells with high levels of constitutive (agonist-independent) α2A-adrenoceptor activity, levomedetomidine acts as an inverse agonist. nih.govresearchgate.netnih.gov Instead of stabilizing the active conformation of the receptor, an inverse agonist preferentially binds to and stabilizes the inactive state. In these systems, this action leads to a reduction in the basal level of G-protein activation, and consequently, an increase in forskolin-stimulated cAMP production. nih.govresearchgate.net This is the opposite effect of a true agonist like dexmedetomidine.
This ability to act as a weak agonist in some test systems while behaving as an inverse agonist in others has led to levomedetomidine being classified as a "protean agonist". researchgate.netplos.org This context-dependent activity highlights the compound's complex interaction with the α2-adrenoceptor and its signaling pathways.
G-Protein Coupling and Downstream Signaling Cascades
Regulation of Intracellular Calcium Dynamics
Levomedetomidine has been observed to directly influence intracellular calcium (Ca²⁺) concentrations. In studies using human erythroleukemia (HEL) cells, which express α₂-adrenoceptors, levomedetomidine demonstrated the ability to lower intracellular Ca²⁺ levels. nih.gov This effect contrasts with α₂-agonists like dexmedetomidine, which increase Ca²⁺ concentrations in the same cell model. nih.gov This finding has led to the classification of levomedetomidine as a potential inverse agonist in some test systems; whereas an agonist increases receptor activity, an inverse agonist binds to the same receptor to induce an opposite pharmacological response. nih.govresearchgate.net
The broader mechanism for α₂-adrenoceptor (α₂-AR) activation involves coupling to G-proteins, which can modulate ion channel activity. helsinki.fi Specifically, α₂-receptor stimulation can lead to a decrease in calcium ion conductance through the direct regulation of voltage-gated calcium channels, a key process in inhibiting neurotransmitter release. zoetis.com.brpsu.edu
Modulation of Neurotransmitter Release, Specifically Norepinephrine (B1679862)
The primary mechanism of action for α₂-AR agonists is the inhibition of norepinephrine release from presynaptic nerve endings. nih.govnih.gov This occurs when the agonist binds to presynaptic α₂-autoreceptors, initiating a negative feedback loop that suppresses further norepinephrine secretion. nih.gov This reduction in central noradrenergic activity is the foundation for the sedative and analgesic effects associated with this class of drugs. nih.govnih.gov
Interactions with Other Receptor Systems
While levomedetomidine's activity is centered on adrenergic receptors, its interaction with other receptor systems has been a subject of investigation to fully characterize its specificity and potential off-target effects.
Investigation of Non-Adrenergic Receptor Binding Profiles
Levomedetomidine is the levorotary enantiomer of medetomidine. caymanchem.com Medetomidine is recognized for its high selectivity for α₂-adrenoceptors compared to α₁-adrenoceptors. helsinki.finih.gov Extensive binding studies have been conducted to determine its affinity for a range of other non-adrenergic receptors.
I1-Imidazoline Receptor Interactions
Due to its imidazole (B134444) chemical structure, medetomidine (and its isomers) has been investigated for its affinity for imidazoline (B1206853) receptors. core.ac.uknih.gov Studies have confirmed that medetomidine binds to the I₁-imidazoline receptor, although the pharmacological significance of this binding is not yet fully established. nih.govacs.org Dexmedetomidine has a demonstrated affinity for these receptors, though it is weaker than its affinity for α₂-adrenoceptors. core.ac.uk
Imidazoline receptors are implicated in various physiological functions, including the central regulation of blood pressure. core.ac.ukunibo.it Some research suggests that the anti-arrhythmic effects of dexmedetomidine may be mediated through imidazoline receptors. zoetis.com.br Recent studies have further explored the role of the I₁-imidazoline receptor (specifically the candidate protein IRAS) in modulating the sedative effects of dexmedetomidine, indicating that this interaction may be more significant than previously understood. nih.gov
Serotonin (B10506), Muscarinic, Dopamine, and Tryptamine (B22526) Receptor Affinities
Receptor binding assays have demonstrated that medetomidine exhibits high specificity for α₂-ARs with negligible affinity for several other key receptor families. nih.gov Specifically, it shows very weak or no significant binding to serotonin (5-HT₁ and 5-HT₂), muscarinic, dopamine, or tryptamine receptors. helsinki.finih.gov This high degree of selectivity underscores the targeted nature of its primary pharmacological actions.
Interactive Table: Receptor Binding Affinity of Medetomidine This table summarizes the binding profile of medetomidine, the racemic mixture containing levomedetomidine. Ki (nM) is the inhibition constant, with lower values indicating higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| Adrenergic | α₂ | 1.08 ± 0.23 nM acs.org | Highly Selective |
| Adrenergic | α₁ | 1750 ± 567 nM acs.org | Low Affinity |
| Serotonin | 5-HT₁, 5-HT₂ | Negligible helsinki.finih.gov | Not Significant |
| Muscarinic | - | Negligible helsinki.finih.gov | Not Significant |
| Dopamine | - | Negligible helsinki.finih.gov | Not Significant |
| Tryptamine | - | Negligible helsinki.fi | Not Significant |
Studies on Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for the endogenous ligand. longdom.orgnih.gov
Current research has not definitively characterized levomedetomidine as an allosteric modulator. However, some findings suggest complex interactions at the α₂-adrenoceptor. For instance, studies have noted a difference in sodium sensitivity between dexmedetomidine and levomedetomidine, which may imply they bind to different conformational states of the receptor or possess different mechanisms of action. researchgate.net Furthermore, levomedetomidine has been classified as a potential inverse agonist in certain cellular models, meaning it can produce effects opposite to those of an agonist. nih.govresearchgate.net While distinct from allosteric modulation, inverse agonism represents another mechanism through which a ligand can modulate receptor function. The documented ability of levomedetomidine to reduce the sedative effects of dexmedetomidine points to a functional antagonism, which could arise from competitive binding at the primary site or more complex, yet-to-be-defined, allosteric interactions. caymanchem.com
Preclinical Pharmacodynamic Investigations of Levomedetomidine Hydrochloride
Central Nervous System Modulatory Effects in Animal Models
Preclinical research consistently demonstrates that levomedetomidine (B195856) hydrochloride, when administered alone, does not induce sedation in animal models. caymanchem.com In a study involving dogs, the administration of levomedetomidine did not result in any observable behavioral changes indicative of sedation. avma.org
However, when co-administered with its active enantiomer, dexmedetomidine (B676), levomedetomidine has been shown to reduce the sedative effects. In one key study, dogs receiving a combination of dexmedetomidine and a high dose of levomedetomidine exhibited significantly reduced sedation scores compared to those receiving dexmedetomidine alone. avma.orgresearchgate.net This antagonistic effect suggests a competitive interaction at the receptor level. The degree of sedation is directly related to the plasma concentrations of the active α-2 adrenergic agonist. researchgate.net High doses of levomedetomidine have been observed to decrease the quality of sedation produced by dexmedetomidine. researchgate.net
Table 1: Comparative Sedation Scores in Dogs This table is based on findings where levomedetomidine was administered with dexmedetomidine. Scores are illustrative of the reported antagonistic effects.
| Treatment Group | Observed Sedation Level | Key Finding |
|---|---|---|
| Dexmedetomidine Alone | Deep Sedation | Induces reliable, dose-dependent sedation. core.ac.uk |
| Levomedetomidine Alone | No Sedation | No observable behavioral changes or sedation. avma.org |
| Dexmedetomidine + Levomedetomidine | Reduced Sedation | Levomedetomidine antagonizes the sedative effects of dexmedetomidine. avma.orgresearchgate.net |
Similar to its effects on sedation, levomedetomidine hydrochloride does not appear to possess significant analgesic properties when administered alone in canine models. caymanchem.com Studies utilizing models that quantify analgesia, such as the nociceptive withdrawal reflex (NWR), have shown that levomedetomidine fails to produce an anti-nociceptive effect. nih.gov
When combined with dexmedetomidine, levomedetomidine has been found to diminish the analgesic efficacy of its active counterpart. avma.orgresearchgate.net In dogs, the presence of a high dose of levomedetomidine reduced the analgesic effects associated with dexmedetomidine administration. avma.org This suggests that while levomedetomidine is considered the inactive component of medetomidine (B1201911), it can interfere with the analgesic actions of dexmedetomidine at high concentrations. researchgate.net
Interestingly, some studies in mice using the acetic acid-induced writhing test suggested that levomedetomidine may possess some inhibitory, or analgesic, properties in this specific nociception model. uliege.be However, in canine studies, no difference in analgesic efficacy was identified between medetomidine (containing both enantiomers) and dexmedetomidine alone, suggesting the clinical impact of levomedetomidine's potential weak effects is minimal in this species. nih.gov
Alpha-2 adrenergic agonists are recognized for their ability to induce muscle relaxation, an effect mediated by the inhibition of interneurons in the spinal cord. nih.gov This is a beneficial property for clinical sedation and anesthesia. core.ac.uknih.gov While dexmedetomidine produces reliable muscle relaxation, preclinical investigations have revealed that levomedetomidine can counteract this effect. helsinki.fi
In a study on dogs, jaw muscle relaxation was significantly less pronounced in animals that received a high dose of levomedetomidine in combination with dexmedetomidine, compared to those that received dexmedetomidine alone. avma.org This finding indicates an antagonistic influence of levomedetomidine on the muscle relaxant properties of dexmedetomidine.
Table 2: Effect of Levomedetomidine on Jaw Muscle Relaxation in Dogs This interactive table summarizes the observed effects on muscle tone when levomedetomidine is co-administered with dexmedetomidine.
| Treatment Combination | Jaw Muscle Relaxation Status |
|---|---|
| Dexmedetomidine + Control (Saline) | Maximal Relaxation |
| Dexmedetomidine + Low-Dose Levomedetomidine | Moderate Relaxation |
| Dexmedetomidine + High-Dose Levomedetomidine | Significantly Less Relaxation avma.org |
The anxiolytic effects of α2-agonists are a key component of their clinical utility, contributing to smoother sedation. cabidigitallibrary.orgresearchgate.net These effects are primarily mediated by the agonism of supraspinal autoreceptors located in the pons. cabidigitallibrary.orgresearchgate.net Dexmedetomidine is known to have anti-anxiety properties. frontiersin.org
Specific preclinical studies focusing solely on the anxiolytic or anxiogenic potential of levomedetomidine are limited. However, based on its antagonistic effects on sedation, it is inferred that levomedetomidine does not contribute to the anxiolytic profile of medetomidine. cabidigitallibrary.org In some canine studies, vague signs of abnormal behavior, such as fatigue or arousal, were noted after the administration of levomedetomidine, which does not align with an anxiolytic effect. avma.org
Neurobiological Mechanisms of Action
The sedative and hypnotic effects of α2-adrenoceptor agonists like dexmedetomidine are primarily mediated through their action on the locus coeruleus (LC), a major noradrenergic nucleus in the brainstem. bohrium.comcore.ac.uk The LC contains a high density of α2A-adrenoceptors, which is the prevalent subtype in the central nervous system. core.ac.uk Activation of these presynaptic autoreceptors inhibits the firing of noradrenergic neurons in the LC, leading to a decrease in norepinephrine (B1679862) release throughout the brain, which in turn produces sedation. helsinki.fitheic2.org
Dexmedetomidine is a potent and full agonist at these α2A-adrenoceptors. core.ac.uk Conversely, levomedetomidine is considered a very weak partial agonist or a competitive antagonist at these sites. Its ability to reduce the sedative effects of dexmedetomidine is attributed to this competitive binding at the α2-adrenoceptors within the locus coeruleus. avma.orgcore.ac.uk By occupying the receptor without inducing a significant intrinsic response, it prevents dexmedetomidine from exerting its full inhibitory effect on the LC neurons. core.ac.uk This interaction at the principal neurobiological site of action explains the observed antagonism of sedation at the behavioral level. bohrium.com
Neurotransmitter System Interactions Beyond Primary Adrenergic Receptors
Beyond its interaction with adrenergic receptors, levomedetomidine's effects on other neurotransmitter systems have been explored. While the primary mechanism of action for its active counterpart, dexmedetomidine, is through alpha-2 adrenoceptors, there is evidence suggesting potential interactions with other receptor systems. For instance, some effects of alpha-2 adrenergic agonists may be mediated by non-adrenergic imidazoline (B1206853) receptors, which could play a role in their hypotensive effects. core.ac.uk Furthermore, interactions between alpha-2 adrenergic and opioid receptors have been observed in the brain and spinal cord, sharing common signal transduction pathways. nih.gov Although levomedetomidine has a much lower affinity for alpha-2 adrenoceptors compared to dexmedetomidine, it has been suggested that it may have some interaction with alpha-1 adrenergic receptors, which could functionally antagonize the hypnotic responses to alpha-2 adrenoceptor agonists. core.ac.uk
Systemic Physiological Modulations in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the systemic physiological effects of levomedetomidine, particularly on the cardiovascular system.
Cardiovascular System Responses
The cardiovascular effects of levomedetomidine, both alone and in combination with dexmedetomidine, have been investigated in dogs. researchgate.netnih.gov
Administration of a high dose of levomedetomidine has been shown to enhance the bradycardia (a slower than normal heart rate) associated with dexmedetomidine administration in dogs. researchgate.netnih.gov In some cases, this can lead to arrhythmias such as second-degree atrioventricular block. europa.eu
In dogs, high doses of levomedetomidine have been observed to increase blood pressure. researchgate.net The initial hypertensive effect of alpha-2 agonists is due to the stimulation of postsynaptic alpha-2 adrenergic receptors in peripheral vascular smooth muscle, leading to vasoconstriction. researchgate.net
The administration of dexmedetomidine leads to a decrease in cardiac output and an increase in systemic vascular resistance. core.ac.ukresearchgate.net Levomedetomidine, when given at high doses, has been found to enhance the bradycardia caused by dexmedetomidine, which can contribute to a reduction in cardiac output. researchgate.netnih.gov The increase in systemic vascular resistance is a primary contributor to the initial rise in blood pressure observed with alpha-2 agonists. researchgate.net
Table 1: Summary of Cardiovascular Effects of Levomedetomidine in Dogs
| Parameter | Effect of High-Dose Levomedetomidine (in the presence of dexmedetomidine) |
| Heart Rate | Enhanced bradycardia researchgate.netnih.gov |
| Arterial Blood Pressure | Increased researchgate.net |
| Cardiac Output | Contributes to reduction via enhanced bradycardia researchgate.netnih.gov |
| Systemic Vascular Resistance | Contributes to increase researchgate.net |
Respiratory System Modulations
Preclinical studies investigating the direct effects of this compound on the respiratory system are limited, as research has predominantly focused on its racemic mixture, medetomidine, and its active enantiomer, dexmedetomidine. However, studies on medetomidine provide indirect insight. Administration of medetomidine is associated with a reduction in respiratory rate. In rhesus macaques, intravenous medetomidine induced a transient increase in respiratory rate followed by a more sustained and significant decrease.
In studies where levomedetomidine was co-administered with dexmedetomidine in dogs, respiratory rate was monitored. While specific data on the isolated effects of levomedetomidine on respiration is not detailed, the combination did not produce severe respiratory depression. It is generally understood that the respiratory depressant effects of alpha-2 adrenoceptor agonists are a class effect, mediated through central mechanisms. Dexmedetomidine has been shown to dose-dependently reduce the response to hypercapnia.
Thermoregulatory Effects
The influence of levomedetomidine on thermoregulation has been primarily examined in the context of its co-administration with dexmedetomidine or as a component of racemic medetomidine. Alpha-2 adrenoceptor agonists are known to cause a decrease in body temperature. In dogs, the administration of levomedetomidine in conjunction with dexmedetomidine was monitored for changes in rectal temperature. While specific values attributable solely to levomedetomidine were not isolated, the combination did not lead to clinically significant hypothermia. Studies with medetomidine in rhesus macaques have demonstrated a loss of thermoregulatory ability.
Comparative Pharmacodynamics with Related Alpha-2 Adrenoceptor Agonists
Comparison with Dexmedetomidine
Levomedetomidine is the inactive (S)-enantiomer of medetomidine, while dexmedetomidine is the pharmacologically active (R)-enantiomer. Preclinical research consistently demonstrates that levomedetomidine itself does not produce significant sedative or analgesic effects, even at high doses. In contrast, dexmedetomidine is a potent and selective alpha-2 adrenoceptor agonist responsible for the sedative, analgesic, and sympatholytic effects of medetomidine.
In a study involving dogs, administration of levomedetomidine alone did not result in any observable behavioral changes or analgesia. However, when a high dose of levomedetomidine was administered with dexmedetomidine, it reduced the sedative and analgesic effects of dexmedetomidine. This suggests a competitive interaction at the receptor level. Furthermore, the co-administration of a high dose of levomedetomidine with dexmedetomidine enhanced bradycardia.
The pharmacokinetics also differ, with levomedetomidine having a more rapid clearance in dogs compared to dexmedetomidine. These findings underscore the stereoselectivity of the alpha-2 adrenoceptor, with dexmedetomidine being the active component and levomedetomidine being largely inactive, and at high doses, potentially antagonistic to the effects of dexmedetomidine.
Comparison with Racemic Medetomidine
Medetomidine is a racemic mixture containing equal parts of dexmedetomidine and levomedetomidine. The pharmacological effects of medetomidine, including sedation, analgesia, and cardiovascular changes, are primarily attributed to its dexmedetomidine component. Levomedetomidine is considered the clinically inactive enantiomer.
Studies comparing equipotent doses of dexmedetomidine and medetomidine (i.e., half the dose of dexmedetomidine compared to medetomidine) have generally found comparable levels of sedation and analgesia, particularly with intravenous administration. However, some studies have noted subtle differences. For instance, after intramuscular administration in dogs, medetomidine showed a faster onset and greater magnitude of effect compared to dexmedetomidine.
The presence of levomedetomidine in the racemic mixture may contribute to some differences in effect. As mentioned, high doses of levomedetomidine can antagonize the sedative effects of dexmedetomidine and enhance bradycardia. This suggests that using dexmedetomidine alone might offer a more predictable and potentially safer cardiovascular profile compared to racemic medetomidine.
Table 1: Comparative Effects of Dexmedetomidine and Medetomidine in Dogs
| Feature | Dexmedetomidine | Medetomidine | Reference |
|---|---|---|---|
| Composition | Pure active (R)-enantiomer | Racemic mixture of dexmedetomidine and levomedetomidine | |
| Sedation (IV) | Comparable to equipotent medetomidine | Comparable to equipotent dexmedetomidine | |
| Sedation (IM) | Slower onset, less magnitude initially | Faster onset, greater magnitude initially | |
| Analgesia | Comparable to equipotent medetomidine | Comparable to equipotent dexmedetomidine |
| Cardiovascular Effects | Bradycardia, initial hypertension | Bradycardia, initial hypertension | |
Comparison with Other Alpha-2 Agonists (e.g., Xylazine (B1663881), Clonidine (B47849), Detomidine)
Levomedetomidine is considered inactive, so comparisons are more relevant for its active counterpart, dexmedetomidine, and the racemate, medetomidine. Dexmedetomidine and medetomidine exhibit a significantly higher selectivity for alpha-2 adrenoceptors compared to older alpha-2 agonists like xylazine, clonidine, and detomidine. This higher selectivity is thought to contribute to more profound sedation and analgesia with fewer side effects related to alpha-1 adrenoceptor activity.
Xylazine: Medetomidine is more potent and has a higher alpha-2/alpha-1 selectivity ratio (1620:1) than xylazine (160:1). This results in more reliable sedation and analgesia with medetomidine.
Clonidine: Dexmedetomidine is considered a full agonist at the alpha-2 adrenoceptor, whereas clonidine is a partial agonist. The alpha-2/alpha-1 selectivity of dexmedetomidine is several times higher than that of clonidine.
Detomidine: Detomidine is another potent alpha-2 agonist used in veterinary medicine. Like other compounds in this class, it produces sedation and analgesia. The
Preclinical Pharmacokinetic and Drug Disposition Studies of Levomedetomidine Hydrochloride
Absorption and Distribution Studies in Animal Models
Research in preclinical species has demonstrated that medetomidine (B1201911), the racemic mixture containing levomedetomidine (B195856) and dexmedetomidine (B676), undergoes rapid and wide distribution following administration. nih.govnih.gov
In Vivo Distribution Profiling Across Various Tissues
Table 1: Pharmacokinetic Parameters of Medetomidine in Preclinical Species Note: Data represents the racemic mixture (medetomidine).
| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (t½) (h) |
| Rat | 8.2 | 88.5 | 1.09 |
| Dog | 2.8 | 27.5 | 0.97 |
| Cat | 3.5 | 33.4 | 1.6 |
| Source: Adapted from research findings. nih.gov |
Plasma Protein Binding Characteristics in Preclinical Species
The degree to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as generally only the unbound fraction is available to exert pharmacological effects and be cleared from the body. rsc.orgnih.gov Dexmedetomidine, the active enantiomer of medetomidine, is known to be highly protein-bound in plasma (approximately 94%), primarily to albumin and α1-glycoprotein. nih.gov
While specific plasma protein binding data for levomedetomidine in preclinical species is not extensively documented, it is a critical parameter for predicting drug disposition. rsc.org Studies comparing different species often reveal variations in plasma protein binding, which can affect the translation of pharmacokinetic data from animal models to humans. rsc.org For instance, research on the peripheral α2-adrenoceptor antagonist MK-467 in canine plasma showed its protein binding was approximately 70% and was not affected by the presence of medetomidine. researchgate.net
Brain Penetration Studies and Central Nervous System Distribution
The ability of a compound to cross the blood-brain barrier (BBB) is fundamental for centrally acting agents. Studies in preclinical animal models have shown that medetomidine exhibits high penetration into the brain. nih.gov Following a single subcutaneous dose in rats, dogs, and cats, peak concentrations in the brain were observed within 30 minutes of administration. nih.gov
Dexmedetomidine has also been shown to readily cross the blood-brain barrier. nih.gov The unbound brain-to-plasma concentration ratio is considered the most accurate measure of BBB penetration, reflecting the transport properties of a drug. researchgate.net The efficient delivery of medetomidine to the central nervous system is consistent with its centrally mediated sedative and analgesic effects. nih.govnih.gov Furthermore, dexmedetomidine has been studied for its potential to enhance the delivery of other drugs into the brain via the glymphatic system and for its neuroprotective effects, which involve mitigating BBB disruption under certain pathological conditions. nih.govresearchgate.netkjpp.net
Metabolism Pathways in Preclinical Species
The biotransformation of levomedetomidine, as part of the racemic medetomidine, is primarily carried out in the liver. These metabolic processes are crucial for the detoxification and elimination of the compound from the body. Studies have indicated that medetomidine and its enantiomers undergo significantly different metabolic pathways. researchgate.net
Role of Cytochrome P450 Enzymes (CYPs) in Biotransformation
The cytochrome P450 (CYP) enzyme system, a family of hemoproteins primarily located in the liver, plays a central role in the metabolism of a vast number of drugs. mdpi.comopenanesthesia.orgpharmatutor.org In preclinical species, medetomidine is metabolized mainly through hydroxylation reactions catalyzed by CYP enzymes. nih.gov
Specific CYP isozymes have been identified as being involved in the biotransformation of medetomidine in different animal models.
In dogs , medetomidine is principally metabolized by the CYP3A subfamily, with minor contributions from CYP2D and CYP2E. nih.gov
In rabbits , studies have implicated CYP2D and CYP2E in the metabolism of medetomidine. researchgate.netnih.gov
For dexmedetomidine, hydroxylation is primarily mediated by CYP2A6. nih.gov Given that levomedetomidine is the stereoisomer of dexmedetomidine, it is plausible that similar CYP pathways are involved in its metabolism, although potential stereoselective differences in enzyme affinity and metabolic rate exist. researchgate.net
Table 2: Cytochrome P450 Enzymes Involved in Medetomidine Metabolism
| Preclinical Species | Major CYP Enzymes Implicated |
| Dog | CYP3A, CYP2D, CYP2E |
| Rabbit | CYP2D, CYP2E |
| Source: Adapted from research findings. nih.govresearchgate.netnih.gov |
Identification and Characterization of Major Metabolites
Metabolism of medetomidine in preclinical species leads to the formation of several metabolites, which are generally inactive and more water-soluble, facilitating their excretion. The primary metabolic pathway is hydroxylation.
In studies with rabbit liver microsomes, two major metabolites of medetomidine were identified:
Hydroxymedetomidine : Formed through the hydroxylation of the methyl group on the imidazole (B134444) ring. researchgate.netnih.gov This corresponds to the metabolite identified as 3-hydroxy-medetomidine (3-OH-M). nih.gov
Medetomidine carboxylic acid : Likely formed through further oxidation of the hydroxylated intermediate. researchgate.netnih.gov
These Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility before excretion. nih.gov While most metabolic information is derived from studies on medetomidine or dexmedetomidine, it confirms that hydroxylation is a key biotransformation step. nih.govnih.gov The resulting metabolites are primarily excreted via the kidneys. nih.gov
Excretion Routes and Clearance Dynamics
The elimination of levomedetomidine, the levo-enantiomer of medetomidine, is characterized by its metabolic transformation and subsequent excretion. Preclinical studies investigating the pharmacokinetic properties of medetomidine and its enantiomers have provided insights into the pathways of elimination from the body.
Renal and Fecal Excretion Profiles
The primary route of elimination for medetomidine and its metabolites is through the kidneys. researchgate.net Following administration in preclinical species, medetomidine undergoes extensive biotransformation in the liver, primarily through hydroxylation by cytochrome P450 enzymes. researchgate.net Consequently, negligible amounts of the parent drug are found in the excreta. researchgate.net The resulting hydroxylated products and their conjugates are then primarily excreted in the urine. researchgate.net
While renal excretion is the main pathway, the significance of fecal excretion appears to vary among species. In most preclinical species studied, the contribution of fecal excretion to the elimination of medetomidine is minor. However, in rats, significant excretion of metabolites through the feces has been observed. researchgate.netresearchgate.net This suggests a species-specific difference in the biliary excretion of medetomidine metabolites. Specific quantitative data detailing the percentage of levomedetomidine hydrochloride excreted via renal and fecal routes in various preclinical models is not extensively detailed in the available literature.
Comparative Clearance Rates Across Different Animal Species
Studies focusing on the pharmacokinetics of medetomidine's enantiomers have revealed notable differences in their clearance rates. In dogs, levomedetomidine demonstrates a significantly more rapid clearance compared to both dexmedetomidine and the racemic mixture of medetomidine. researchgate.netnih.gov This faster clearance of levomedetomidine suggests a more efficient metabolic and/or excretory process for this enantiomer in canines. researchgate.net
The clearance of levomedetomidine has been quantified in beagle dogs, providing specific values that highlight this rapid elimination. nih.gov While direct comparative clearance rates for this compound across a broad range of different animal species are not widely available in the literature, the data from canine studies provide a key insight into its pharmacokinetic behavior. The observed stereoselective metabolization of medetomidine, with lower plasma concentrations of levomedetomidine compared to dexmedetomidine, further supports the finding of its rapid clearance. unibo.it
Comparative Clearance of Medetomidine Enantiomers in Dogs
| Compound | Dose (µg/kg, IV) | Clearance (L/h/kg) |
|---|---|---|
| Levomedetomidine | 20 | 4.07 ± 0.69 |
| Levomedetomidine | 10 | 3.52 ± 1.03 |
| Dexmedetomidine | 20 | 1.24 ± 0.48 |
| Dexmedetomidine | 10 | 0.97 ± 0.33 |
| Medetomidine | 40 | 1.26 ± 0.44 |
Data sourced from Kuusela et al. (2000) nih.gov
Advanced Research Applications and Future Directions for Levomedetomidine Hydrochloride
Investigational Models for Anesthetic Research
The primary application of levomedetomidine (B195856) in research has been to deconstruct the specific contributions of the individual enantiomers within the racemic medetomidine (B1201911) mixture, thereby refining the understanding of anesthetic mechanisms.
Studies on Anesthetic Mechanisms and Their Interactions with Levomedetomidine
Levomedetomidine hydrochloride serves as a critical control and modulator in studies aimed at elucidating the precise mechanisms of α2-adrenoceptor agonists. Research in canine models has demonstrated that levomedetomidine, when administered alone, does not produce the characteristic sedative or analgesic effects associated with dexmedetomidine (B676). nih.govnih.gov This lack of activity makes it an ideal negative control to confirm that the sedative and analgesic properties of medetomidine are attributable solely to the dexmedetomidine enantiomer. nih.govnih.gov
More complex interactions have been revealed when levomedetomidine is co-administered with dexmedetomidine. One key study found that a high dose of levomedetomidine, when given with dexmedetomidine, actually reduced the sedative and analgesic effects of dexmedetomidine. nih.gov Paradoxically, this combination enhanced the bradycardia (slowing of the heart rate) induced by dexmedetomidine. nih.gov This suggests that levomedetomidine is not merely inert but can modulate the physiological response to the active enantiomer, possibly through competitive binding or other interactions at the receptor level. These findings are crucial for understanding the complete pharmacological profile of racemic medetomidine and for dissecting the pathways that separately control sedation, analgesia, and cardiovascular depression. nih.govnih.gov
Development and Validation of Novel Anesthetic Combinations in Veterinary Research
The insights gained from studying levomedetomidine's interactions have directly influenced the development of anesthetic protocols in veterinary medicine. The understanding that levomedetomidine contributes to the cardiovascular side effects (enhanced bradycardia) of medetomidine without providing benefits of sedation or analgesia has provided a strong rationale for the clinical preference of pure dexmedetomidine over the racemic mixture. bohrium.comnih.gov
By isolating dexmedetomidine, clinicians can achieve the desired sedative and analgesic effects with potentially greater cardiovascular stability and a lower metabolic load on the animal. vetsurgeon.org Research comparing medetomidine and dexmedetomidine as premedicants for propofol-isoflurane anesthesia has shown that while both are effective, dexmedetomidine may have a more potent anesthetic-sparing effect. zoetis.com.br The validation of such dexmedetomidine-based combinations allows for more refined and potentially safer anesthetic regimens, a development that stems directly from foundational research involving levomedetomidine as a comparative tool. vetsurgeon.orgmagonlinelibrary.com
Assessment of Anesthesia-Induced Physiological Alterations in Animal Models
Levomedetomidine is instrumental in assessing the specific physiological alterations induced by α2-adrenoceptor agonists. Studies in dogs have consistently shown that levomedetomidine on its own has no significant effect on cardiovascular parameters such as heart rate and blood pressure. nih.gov This provides a stable baseline against which the effects of dexmedetomidine and racemic medetomidine can be accurately measured.
Neuroprotection Research Models
While research into the neuroprotective potential of α2-adrenoceptor agonists has grown significantly, it has focused almost exclusively on dexmedetomidine. Currently, there is a notable absence of published research investigating the specific effects of this compound in neuroprotection models. This represents a significant knowledge gap and a critical area for future investigation.
Investigation in Models of Neurological Insults (e.g., Stroke, Traumatic Brain Injury)
There is no direct research available on the use of levomedetomidine in animal models of stroke or traumatic brain injury (TBI). The existing body of literature is centered on dexmedetomidine, which has been shown to confer significant neuroprotective effects in these contexts. nih.govnih.gov In models of TBI, dexmedetomidine treatment has been found to attenuate neuroinflammation, reduce secondary blood-brain barrier damage, and decrease apoptosis (programmed cell death). nih.govfrontiersin.org Similarly, in ischemic stroke models, dexmedetomidine has demonstrated an ability to reduce cerebral infarction size and improve neurological outcomes. bohrium.comnih.gov
Future Directions: A crucial future direction is to investigate levomedetomidine in established models of TBI and ischemic stroke. Such studies would determine whether levomedetomidine is truly inert in the context of neuronal injury or if it possesses un-discovered neuroprotective or even neurotoxic properties. Furthermore, comparing the effects of levomedetomidine, dexmedetomidine, and racemic medetomidine could reveal whether the neuroprotective benefits of dexmedetomidine are modulated by the presence of its isomer.
Studies on Neurogenesis and Cognitive Function Modulation
As with neurological insults, the role of levomedetomidine in modulating neurogenesis and cognitive function remains unstudied. In contrast, dexmedetomidine has been the subject of intensive research, with multiple studies demonstrating its ability to promote neurogenesis (the formation of new neurons) in the hippocampus, a brain region critical for learning and memory. dovepress.comnih.govnih.gov This effect is often linked to the activation of signaling pathways such as the BDNF/TrkB/CREB pathway. dovepress.com Consequently, dexmedetomidine has been shown to improve outcomes in models of postoperative cognitive dysfunction. nih.govfrontiersin.org
Future Directions: The potential for levomedetomidine to influence neurogenesis and cognition is a completely unexplored frontier. Future research should utilize models of cognitive impairment and neurogenesis to assess the effects of levomedetomidine administration. Key questions to be answered include whether levomedetomidine affects hippocampal neuron proliferation or survival, and if it can modulate the cognitive and neurogenic effects of dexmedetomidine. Answering these questions will provide a more complete understanding of the pharmacology of medetomidine's enantiomers within the central nervous system.
Modulation of Neuroinflammation Pathways
This compound is the subject of growing research interest for its capacity to modulate neuroinflammatory pathways, a critical factor in the progression of various neurological conditions. The compound, a selective alpha-2 adrenergic agonist, is being explored for its neuroprotective properties, which are believed to stem from its anti-inflammatory effects within the central nervous system.
Research indicates that levomedetomidine can inhibit the activation of microglia, the primary immune cells of the central nervous system, and consequently reduce the production of pro-inflammatory cytokines. This anti-inflammatory action is thought to be mediated through the activation of alpha-2 adrenergic receptors. Studies focusing on its active enantiomer, dexmedetomidine, have demonstrated that it can suppress the activation of microglia and the subsequent inflammatory response. nih.govnih.govejh.itmdpi.com Dexmedetomidine has been shown to inhibit neuroinflammation by shifting the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, a process potentially mediated through the MAPK/ERK pathway. nih.gov Furthermore, dexmedetomidine has been found to mitigate lipopolysaccharide (LPS)-induced neuroinflammation and microglial activation by targeting various signaling axes, including circ-Shank3/miR-140-3p/TLR4 and the mmu-miRNA-125/TRAF6 pathway. nih.govejh.it The neuroprotective effects of dexmedetomidine are linked to its ability to modulate neuroinflammation, apoptosis, oxidative stress, and synaptic plasticity through the α2-adrenergic receptor. researchgate.netnih.gov
Table 1: Investigated Mechanisms of Dexmedetomidine in Neuroinflammation
| Mechanism | Observed Effect |
| Microglial Polarization | Shifts microglia from pro-inflammatory M1 to anti-inflammatory M2 status. nih.gov |
| Signaling Pathways | Inhibits MAPK/ERK, TLR4/NF-κB, and modulates PI3K/Akt/GSK-3β/CRMP-2 pathways. nih.govejh.itnih.gov |
| miRNA Regulation | Modulates miR-103a-3p/VAMP1, circ-Shank3/miR-140-3p/TLR4, and mmu-miR-125a/TRAF6 axes. nih.govnih.govejh.it |
| Inflammasome | Mitigates NLRP3-mediated neuroinflammation via the ubiquitin-autophagy pathway. nih.gov |
| Cytokine Production | Reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comnih.gov |
Exploration in Other Disease Models
The role of this compound and other alpha-2 adrenergic receptor (α2-AR) agonists in oncology is a burgeoning field of investigation, with studies yielding varied and sometimes contrasting results depending on the cancer type and model.
Recent research has shown that α2-AR agonists can induce powerful anti-tumor immune responses in mouse models of multiple cancers, even when used as a standalone therapy. ludwigcancerresearch.org These effects, which were absent in immunodeficient mice, are dependent on helper and killer T cells and macrophages. ludwigcancerresearch.orgnih.gov The agonists appear to act directly on macrophages, not the cancer cells themselves, leading to an influx of T cells into the tumor and a reduction of myeloid-derived suppressor cells, which are known to inhibit anti-tumor responses. ludwigcancerresearch.orgnih.gov Specifically, dexmedetomidine has been found to suppress the growth of colorectal tumors by increasing the presence of intratumor CD4+ and CD8+ T cells and natural killer cells. nih.gov
However, the impact of α2-AR agonists appears to be highly context-dependent. For instance, some studies have reported that dexmedetomidine did not affect the growth of certain breast and lung tumors or their metastasis. nih.gov Conversely, other research has suggested that dexmedetomidine could promote the proliferation and invasion of human breast cancer cells through the α2-adrenoceptor/ERK1/2 signaling pathway and may also promote metastasis in certain colon cancer models. dovepress.com In models of osteosarcoma, dexmedetomidine has been shown to inhibit cancer cells via the miR-520-3p/AKT1 pathway. dovepress.com One study also noted that while perioperative dexmedetomidine limited the growth of implanted tumor cells in mice, this was an indirect effect of alleviating the stress response rather than a direct action on the tumor cells. nih.gov
Table 2: Effects of Alpha-2 Adrenergic Agonists in Different Cancer Models
| Cancer Type | Agonist/Compound | Observed Effect |
| Multiple Cancers (Mouse Models) | α2-AR Agonists | Potent anti-tumor immune responses. ludwigcancerresearch.orgnih.gov |
| Colorectal Cancer (MCA38, CT26) | Dexmedetomidine | Suppressed tumor growth. nih.gov |
| Breast & Lung Cancer (EO771, 4T1, LAP0297, LLC) | Dexmedetomidine | No effect on tumor growth or metastasis. nih.gov |
| Breast Cancer (MDA-MB-231) | Dexmedetomidine | Promoted proliferation and invasion. dovepress.com |
| Colon Cancer (CT26) | Dexmedetomidine | Promoted metastasis. dovepress.com |
| Osteosarcoma (MG63) | Dexmedetomidine | Inhibited cell proliferation and migration. dovepress.com |
This compound is being investigated for its potential cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury (MIRI), a condition that can lead to significant cardiac damage. medchemexpress.comeuropeanreview.org Although levomedetomidine itself has been observed to enhance bradycardia when combined with dexmedetomidine, research into the latter provides insights into the potential mechanisms of α2-AR agonists in cardiovascular models. nih.gov
Studies have shown that dexmedetomidine can protect against MIRI by reducing the inflammatory response, oxidative stress, and cell apoptosis. europeanreview.orgnih.gov The protective mechanisms are multifaceted and involve the regulation of several signaling pathways. For example, dexmedetomidine has been found to activate STAT3 signaling, which is blunted by α2-adrenoreceptor antagonists, suggesting a receptor-mediated effect. nih.gov It also ameliorates MIRI by regulating metabolic reprogramming, specifically by inhibiting the lactylation of Malate Dehydrogenase 2 (MDH2) and improving mitochondrial function. nih.gov Furthermore, dexmedetomidine has been shown to exert its protective effects by modulating the HMGB1-TLR4-NF-κB signaling axis and regulating fatty acid synthase (FASN)-associated cholesterol homeostasis. researchgate.netajol.info
In the field of respiratory medicine, research is exploring the therapeutic potential of levomedetomidine's counterpart, dexmedetomidine, in models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). These conditions are characterized by severe lung inflammation.
The anti-inflammatory properties of dexmedetomidine are central to its potential utility in these models. Research indicates that dexmedetomidine can mitigate ALI by enhancing the polarization of macrophages to an anti-inflammatory M2 phenotype and inhibiting a form of inflammatory cell death called pyroptosis. It has also been shown to reduce lung injury in animal models by promoting the proliferation of regulatory T cells through the AMPK/SIRT1 signaling pathway and by targeting the miR-381/NLRP3 axis. nih.gov Another identified mechanism is the activation of autophagy, a cellular self-cleaning process, which plays a crucial role in the protective effects of dexmedetomidine against HSR-induced lung injury. nih.gov
Methodological Innovations in Levomedetomidine Research
Accurate and sensitive quantification of levomedetomidine in biological samples like plasma is essential for pharmacokinetic research. nih.govnih.gov Given the complexity of these matrices and the low concentrations of the compound often present, advanced analytical techniques are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for this type of analysis due to its high sensitivity and selectivity. researchgate.netrsc.org Recent methodological innovations have focused on developing rapid and efficient LC-MS/MS methods for the simultaneous determination of levomedetomidine and its enantiomer, dexmedetomidine. nih.gov These methods often employ chiral liquid chromatography to separate the two enantiomers. nih.govnih.gov Sample preparation is a critical step, with techniques like liquid-liquid extraction with ethyl acetate (B1210297) being used to ensure clean samples and reduce matrix effects. nih.gov The development of these high-throughput methods allows for the use of small sample volumes and achieves low limits of quantification, typically around 0.1 ng/mL, making them suitable for pharmacokinetic studies even in small animals. nih.gov
Establishment of Novel In Vitro and Ex Vivo Models for Mechanistic Studies
The elucidation of the precise molecular mechanisms of this compound, the levorotary enantiomer of medetomidine, necessitates the use of specialized research models. While considered the less active isomer compared to dexmedetomidine, studies have revealed subtle but significant pharmacological activities, prompting the use of specific in vitro and the potential application of ex vivo systems to explore its effects.
In Vitro Models
The primary in vitro models established for studying Levomedetomidine have focused on its metabolic impact and receptor binding characteristics.
Liver Microsomes for Metabolic Profiling: A key in vitro model has been the use of liver microsomes from both rats and humans. nih.govnih.govyoutube.com These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov Mechanistic studies using this model have demonstrated that Levomedetomidine, similar to its dextro-enantiomer, can act as an inhibitor of microsomal drug metabolism. nih.gov
In one seminal study, both enantiomers of medetomidine were found to inhibit the oxidative metabolism of various model substrates in rat liver microsomal incubations. nih.gov This inhibitory effect highlights a potential mechanism for drug-drug interactions, independent of its adrenoceptor activity. Further studies using human liver microsomes have also explored the inhibition of specific CYP450 enzymes, for instance, by using compounds like ketamine as probes to understand the stereoisomer-specific interactions. researchgate.netsemanticscholar.org
| Model System | Key Finding | Implication for Mechanistic Studies | Reference |
| Rat Liver Microsomes | Inhibition of oxidative metabolism of model substrates by Levomedetomidine. | Demonstrates that Levomedetomidine can directly influence hepatic metabolic pathways. | nih.gov |
| Human Liver Microsomes | Inhibition of P450-dependent drug-metabolizing activities. | Suggests a potential for clinically relevant drug-drug interactions. | nih.gov |
Receptor Binding Assays: Although much of the foundational work on α2-adrenoceptor affinity was performed with the racemic medetomidine, the principles and models are central to understanding Levomedetomidine. semanticscholar.orgnih.gov These in vitro models utilize membranes from cells (e.g., HT-29, OK cells) or tissues (e.g., neonatal rat lung) that express specific subtypes of the α2-adrenergic receptor (α2A, α2B, α2C). semanticscholar.orgnih.govsigmaaldrich.com Through competitive binding assays with radiolabeled ligands, the affinity (Ki) of compounds for these receptors can be determined. While medetomidine has a high affinity for all α2-receptor subtypes, Levomedetomidine's binding characteristics are less potent. semanticscholar.orgnih.gov These models are crucial for dissecting any potential subtype selectivity and for studying how Levomedetomidine might modulate the binding of dexmedetomidine.
Potential Ex Vivo Models
While specific ex vivo studies focusing solely on this compound are not extensively documented, established pharmacological models offer significant potential for future mechanistic studies. scireq.comnih.govresearchgate.net Ex vivo preparations, which involve the study of intact tissues or organs outside the body under controlled physiological conditions, bridge the gap between in vitro assays and in vivo complexity. scireq.comresearchgate.net
Isolated Perfused Organs: Models such as the isolated perfused liver or kidney could be employed to study the metabolism and clearance of Levomedetomidine without the influence of systemic homeostatic mechanisms. scireq.comnih.gov This would allow researchers to confirm the metabolic inhibition observed in microsomes at an organ level and to investigate its effects on the organ's physiological functions.
Isolated Tissues: Preparations like isolated vas deferens or aortic strips are classic pharmacology models used to assess the functional activity of α-adrenergic agonists and antagonists. nih.gov These tissues could be used to precisely characterize the functional effects of Levomedetomidine—whether it acts as a weak partial agonist, a competitive antagonist, or has other modulatory effects on the contractions induced by dexmedetomidine or other catecholamines.
Emerging Research Hypotheses and Unexplored Areas for this compound
Despite being historically labeled as the "inactive" isomer, recent findings have spurred new hypotheses about the potential roles and activities of this compound. Its subtle effects suggest it may be more than a simple enantiomeric counterpart to dexmedetomidine, opening several avenues for future research.
Hypothesis 1: Levomedetomidine as a Modulator of α2-Adrenoceptor Function
A prominent emerging hypothesis is that Levomedetomidine acts not as an inert substance but as a modulator of α2-adrenoceptor signaling. In vivo studies in dogs have shown that while Levomedetomidine alone produces no sedative or analgesic effects, its co-administration with dexmedetomidine can reduce these primary effects while simultaneously enhancing dexmedetomidine-induced bradycardia. nih.govcore.ac.uk This complex interaction suggests several unexplored possibilities:
Allosteric Modulation: Levomedetomidine may bind to a site on the α2-adrenoceptor distinct from the primary agonist binding site, altering the receptor's conformation and its response to dexmedetomidine.
Biased Agonism: It could be a "protean" or biased agonist, selectively activating certain downstream signaling pathways (e.g., those leading to bradycardia) while antagonizing others (e.g., those leading to sedation). helsinki.fi
Receptor Subtype Selectivity: Levomedetomidine might possess a unique affinity profile for the different α2-adrenoceptor subtypes (α2A, α2B, α2C), leading to a distinct physiological footprint compared to dexmedetomidine. core.ac.ukyoutube.com Future research using subtype-specific cell lines and knockout animal models is needed to explore these possibilities.
Hypothesis 2: Clinically Significant Metabolic Interactions
The in vitro evidence that Levomedetomidine inhibits CYP450 enzymes warrants further investigation. nih.gov An unexplored area is the clinical relevance of this finding. When racemic medetomidine is administered, the presence of Levomedetomidine could potentially inhibit the metabolism of co-administered anesthetic or analgesic drugs. This could lead to altered drug efficacy, duration of action, or toxicity. Future studies should focus on:
Identifying the specific CYP450 isozymes inhibited by Levomedetomidine.
Conducting clinical studies to determine if the co-administration of racemic medetomidine affects the pharmacokinetics of other commonly used perioperative drugs.
Unexplored Area: Therapeutic Potential in Non-sedative Contexts
The research on α2-adrenoceptor agonists is expanding beyond their use as sedatives and analgesics into areas like neuropsychiatry and neuroprotection. nih.govnih.gov Given that Levomedetomidine appears to lack the potent sedative effects of dexmedetomidine, it represents an unexplored tool for modulating the α2-adrenergic system in conditions where sedation is an undesirable side effect. For example, if Levomedetomidine is found to have selective activity at the α2C-adrenoceptor subtype, which is implicated in modulating dopaminergic activity, it could be investigated for potential roles in disorders like schizophrenia or depression. core.ac.uk Further research is required to screen Levomedetomidine for activity in various models of neuropsychiatric and neurodegenerative diseases.
Q & A
Q. How should levomedetomidine hydrochloride stock solutions be prepared to ensure stability and minimize solvent interference in biological assays?
this compound is typically dissolved in organic solvents like ethanol (10 mg/mL), DMSO, or DMF (20 mg/mL) under inert gas purging to prevent degradation. For aqueous applications, dilute the stock into buffers (e.g., PBS, pH 7.2) to a final solubility of ~1 mg/mL. Organic solvent residues must be <1% to avoid confounding physiological effects. Aqueous solutions should be freshly prepared and used within 24 hours due to instability .
Q. What are the critical storage conditions for maintaining this compound integrity in long-term studies?
Store the compound as a solid at –20°C in airtight, light-protected containers. Stability data indicate integrity for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles of prepared solutions, as this may accelerate degradation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use gloves resistant to organic solvents (e.g., nitrile or neoprene), lab coats, and eye protection. Conduct work in fume hoods to minimize inhalation risks. Follow institutional SOPs for spill management and waste disposal. Training on emergency procedures (e.g., skin/eye contact protocols) is mandatory before handling .
Advanced Research Questions
Q. How do the pharmacological effects of levomedetomidine (R-isomer) compare to dexmedetomidine (S-isomer) in preclinical models, and how should isomer-specific studies be designed?
Levomedetomidine exhibits distinct α2-adrenoceptor binding kinetics and reduced sedative potency compared to dexmedetomidine. To isolate isomer-specific effects, use enantiomerically pure standards (≥98% HPLC purity) and control for solvent/vehicle interactions. Employ blinded, randomized trials in animal models (e.g., canine cardiovascular studies) with dose-response curves (0.01–0.1 mg/kg) to assess hemodynamic and analgesic endpoints .
Q. What analytical methods are recommended for quantifying this compound impurities in synthetic batches?
Use reversed-phase HPLC with a C18 column, UV detection at 220 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Validate the method per ICH guidelines, including specificity, linearity (1–50 µg/mL), and precision (<2% RSD). Key impurities (e.g., medetomidine derivatives) should be resolved with a resolution factor >1.5 .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different buffers?
Discrepancies arise from pH variations and solvent purity. Systematically test solubility in buffered solutions (pH 2.0–8.0) using lyophilized compound. Use dynamic light scattering to detect aggregates in aqueous preparations. Report buffer composition, temperature, and equilibration time to enable cross-study comparisons .
Q. What experimental controls are critical when investigating levomedetomidine’s neuroprotective mechanisms in vitro?
Include α2-adrenoceptor antagonists (e.g., atipamezole) to confirm receptor-mediated effects. Control for solvent cytotoxicity by matching DMSO/ethanol concentrations in vehicle groups. Use sham-treated cultures and positive controls (e.g., dexmedetomidine) to validate assay sensitivity .
Q. How should researchers address batch-to-batch variability in this compound for reproducible pharmacokinetic studies?
Source USP-certified reference standards (e.g., CAS 190000-46-5) with CoA documentation. Pre-screen batches via HPLC for purity (>98%) and isotopic labeling (if applicable). Standardize dosing solutions using gravimetric preparation and confirm concentrations via LC-MS/MS .
Methodological and Contradiction Analysis
Q. What strategies mitigate the risk of organic solvent interference in this compound bioactivity assays?
Use solvent-free aqueous solutions by direct dissolution in isotonic saline (1 mg/mL). Alternatively, employ solid-phase extraction to remove residual solvents post-dilution. Validate solvent-free preparations via mass spectrometry to confirm compound integrity .
Q. How can conflicting results in levomedetomidine’s cardiovascular effects across species be reconciled?
Species-specific α2-adrenoceptor expression (e.g., higher density in rodents vs. canines) accounts for variability. Use telemetry in conscious animals to avoid anesthesia confounders. Meta-analyze data across studies with standardized endpoints (e.g., mean arterial pressure, heart rate variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
